Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile (CAS 26351-47-3)
Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile (CAS 26351-47-3)
Executive Summary
2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile (CAS 26351-47-3) is a highly functionalized, sterically encumbered building block utilized in advanced organic synthesis and drug discovery. Featuring an indane-1,3-dione core with both a methyl and a cyano group at the C2 position, this molecule possesses a rigid quaternary stereocenter. This structural motif prevents C2-enolization, making it an ideal precursor for synthesizing complex spirocyclic architectures, photoactive nitrenes, and novel pharmaceutical intermediates.
As a Senior Application Scientist, I have structured this guide to provide researchers with a deep mechanistic understanding of the compound's physicochemical behavior, alongside field-proven, self-validating synthetic protocols.
Physicochemical Profiling & Structural Dynamics
The introduction of a strongly electron-withdrawing cyano group ( −I,−M ) and a weakly electron-donating methyl group ( +I ) at the C2 position creates a unique push-pull electronic dynamic. This stabilizes the adjacent carbonyls while rendering the C2 carbon entirely resistant to tautomerization.
Quantitative Data Summary
Data aggregated from authoritative chemical databases and structural predictions [1].
| Property | Value | Mechanistic Implication |
| Chemical Name | 2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile | IUPAC standard nomenclature. |
| CAS Registry Number | 26351-47-3 | Unique chemical identifier [1]. |
| Molecular Formula | C₁₁H₇NO₂ | Indicates a high degree of unsaturation. |
| Molecular Weight | 185.18 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant). |
| Topological Polar Surface Area (TPSA) | 57.9 Ų | Suggests good membrane permeability; suitable for intracellular targeting [4]. |
| Hydrogen Bond Donors | 0 | The quaternary C2 center eliminates the acidic methine proton. |
| Hydrogen Bond Acceptors | 3 | Two carbonyl oxygens and one nitrile nitrogen. |
| Solubility Profile | Soluble in DMF, DMSO, DCM; Insoluble in H₂O | Dictates the use of polar aprotic solvents for downstream functionalization. |
Synthetic Workflows & Mechanistic Causality
Synthesizing CAS 26351-47-3 requires precise control over enolate chemistry. Below are two orthogonal, self-validating protocols designed to yield the target compound via divergent pathways.
Divergent synthetic pathways for CAS 26351-47-3 highlighting kinetic vs. thermodynamic control.
Protocol A: Electrophilic Cyanation of 2-Methyl-1,3-indandione (Kinetic Control)
This method utilizes a strong, bulky base to generate a kinetic enolate, followed by trapping with an electrophilic cyanide source.
Reagents: 2-Methyl-1,3-indandione (1.0 eq), Lithium diisopropylamide (LDA, 1.1 eq), p-Toluenesulfonyl cyanide (TsCN, 1.2 eq), Anhydrous THF.
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Enolization: Dissolve 2-methyl-1,3-indandione in anhydrous THF under an inert N₂ atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add LDA dropwise over 15 minutes.
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Causality: The -78 °C temperature is critical. It prevents the degradation of the enolate and suppresses unwanted self-condensation. LDA, being a non-nucleophilic base, quantitatively deprotonates the C2 position without attacking the highly electrophilic carbonyls.
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Electrophilic Trapping: Dissolve TsCN in a minimal amount of anhydrous THF and add it dropwise to the cold enolate solution. Stir for 2 hours at -78 °C, then allow it to slowly warm to room temperature.
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Causality: TsCN acts as a reliable "CN⁺" equivalent. The electron-rich enolate attacks the cyano carbon, displacing the stable toluenesulfinate anion.
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Quenching & Validation: Quench the reaction by adding saturated aqueous NH₄Cl.
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Self-Validation: The disappearance of the starting material should be confirmed via TLC (Hexanes:EtOAc 3:1). The UV-active spot of the product will have a higher Rf value due to the loss of the hydrogen-bonding capable methine proton.
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Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Nucleophilic Methylation of 2-Cyano-1,3-indandione (Thermodynamic Control)
This alternative method relies on the extreme acidity of the C2 proton in 2-cyano-1,3-indandione, allowing for the use of a milder base to form a thermodynamic enolate.
Reagents: 2-Cyano-1,3-indandione (1.0 eq) [4], Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), Methyl iodide (MeI, 1.5 eq), Anhydrous DMF.
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Deprotonation: Suspend NaH in anhydrous DMF and cool to 0 °C. Add 2-cyano-1,3-indandione portion-wise.
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Causality: The C2 proton is flanked by three electron-withdrawing groups, making it highly acidic. NaH irreversibly deprotonates it.
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Self-Validation: The reaction will vigorously evolve H₂ gas. The cessation of bubbling serves as a visual, self-validating cue that enolate formation is complete.
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Alkylation: Add MeI dropwise to the stabilized enolate solution. Stir for 4 hours, allowing the mixture to reach room temperature.
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Causality: DMF, a polar aprotic solvent, poorly solvates the bulky enolate anion, maximizing its nucleophilicity for the Sₙ2 attack on the highly reactive methyl iodide.
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Workup: Carefully pour the mixture into crushed ice to safely destroy any unreacted NaH. Extract with Dichloromethane (DCM). Purify the concentrated crude product via recrystallization from hot ethanol.
Analytical Characterization Standards
To ensure scientific integrity, the synthesized CAS 26351-47-3 must be rigorously characterized. The quaternary nature of the C2 carbon provides distinct spectral signatures:
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FT-IR Spectroscopy: The absence of a broad C-H enol/methine stretch is the first indicator of success. The spectrum must show a sharp, distinct peak at ~2250 cm⁻¹ (C≡N stretch) and two strong peaks at ~1740 cm⁻¹ and 1710 cm⁻¹ corresponding to the asymmetric and symmetric C=O stretches of the rigid indandione core.
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¹H NMR (400 MHz, CDCl₃): The methyl group will appear as a sharp, integrated singlet at δ 1.85 - 2.00 ppm . The four aromatic protons of the indane ring will appear as a complex multiplet downfield at δ 7.80 - 8.15 ppm .
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¹³C NMR (100 MHz, CDCl₃): Crucially, the quaternary C2 carbon will appear as a weak signal around δ 45-50 ppm . The nitrile carbon will resonate at ~115 ppm , and the two equivalent carbonyl carbons will appear far downfield at ~195 ppm .
Downstream Applications in Advanced Research
The unique steric and electronic properties of 2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile make it a valuable intermediate in several cutting-edge fields:
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Photochemical Nitrene Generation: Indandione derivatives are heavily utilized in cryogenic photochemistry. Recent studies have demonstrated that irradiating azide-functionalized indandiones in matrix isolation yields highly reactive triplet vinylnitrenes, which can subsequently rearrange into triplet alkylnitrenes [3]. The rigid, non-enolizable core of CAS 26351-47-3 makes it an excellent candidate for stabilizing these transient photochemical species.
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Synthesis of Spiro-Heterocycles: The quaternary C2 center is a prime site for spiro-annulation. By reacting the carbonyls with bis-nucleophiles (e.g., hydrazines or diamines), researchers can generate spiro-fused pyrazoles and diazepines, which are highly sought after in high-throughput screening libraries for drug discovery [2].
References
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Afsah, E. M., Hamama, W. S., Etman, H. A., & Sayed-Ahmed, A. F. (2011). Behaviour of 2-substituted 1,3-indandiones towards aldimines. Pharmaceutical Chemistry Journal, 45(2), 118-124. Retrieved from[Link]
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Shields, D. J., Sarkar, S. K., Sriyarathne, H. D. M., Brown, J. R., Wentrup, C., Abe, M., & Gudmundsdottir, A. D. (2019). Transforming Triplet Vinylnitrene into Triplet Alkylnitrene at Cryogenic Temperatures. Organic Letters, 21(18), 7194-7198. Retrieved from[Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 294520, 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile. Retrieved from[Link]
